1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a 3-chloro-4-fluorophenyl group and a 1-methyl-1H-pyrazol-3-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution with 3-chloro-4-fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with a 3-chloro-4-fluorophenyl halide.
Attachment of the 1-methyl-1H-pyrazol-3-yl Group: The final step involves the coupling of the piperidine derivative with 1-methyl-1H-pyrazole, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the aromatic substituents play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: The position of the pyrazole substitution is different.
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-imidazol-3-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of substituents on the piperidine ring. The presence of both the 3-chloro-4-fluorophenyl group and the 1-methyl-1H-pyrazol-3-yl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-14(17)13(16)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIZTNMRRZQKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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